4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Overview
Description
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a chemical compound that belongs to the class of thienopyridines. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various drugs.
Synthesis Analysis
The synthesis of related thienopyridine derivatives has been reported in the literature. For instance, a scalable preparation of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles has been achieved from 2-aminothiophene-3-carboxylate esters. The key step involves a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization, yielding the desired product in good yield without the need for chromatographic purification . Another synthesis route for a related compound, 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, involves a Vilsmeier reaction and subsequent cyclization steps, leading to the key intermediate of prasugrel, a platelet inhibitor .
Molecular Structure Analysis
The molecular structure of 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is characterized by a fused ring system that includes a thiophene ring and a pyridine ring. The presence of the 4-oxo group and the tetrahydro moiety indicates a partially saturated structure, which can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thienopyridines can undergo various chemical reactions, making them versatile intermediates. For example, the chloro-iodo derivatives of thienopyridines are key intermediates in the synthesis of kinase inhibitors . Additionally, the synthesis of polysubstituted tetrahydrofuro[2,3-c]pyridines through a novel multicomponent reaction demonstrates the reactivity of related compounds, where multiple chemical bonds are formed in a one-pot process .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are not detailed in the provided papers, the properties of thienopyridines generally include moderate solubility in organic solvents and stability under standard conditions. The presence of heteroatoms such as nitrogen and sulfur in the ring system can also influence the compound's acidity, basicity, and potential for forming hydrogen bonds.
Bioactivity Analysis
The bioactivity of thienopyridine derivatives is of particular interest. Novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production. Several compounds in this class have shown potent inhibitory activity, indicating their potential as therapeutic agents .
Scientific Research Applications
Synthesis and Biological Activity
4,5,6,7-Tetrahydrothieno pyridine is an important heterocyclic nucleus in medicinal chemistry. Its derivatives have been synthesized and evaluated for various biological activities, showing potent results that could lead to future drug development. This class of compounds is a core element in many drug molecules, both in the market and under clinical development (Sangshetti et al., 2014).
Anticancer Activity
Specific derivatives of 4,5,6,7-Tetrahydrothieno-pyridine have been studied for their anticancer properties. The fusion of other nuclei to the tetrahydrothieno-pyridine nucleus enhances pharmacological activities, making these compounds significant in anticancer research (Rao et al., 2018).
Key Intermediate in Drug Synthesis
This compound is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug. Its synthesis involves various steps, including alkylation, oxidation, and deprotection, showcasing its importance in pharmaceutical manufacturing (Pan Xian-hua, 2011).
Nitric Oxide Synthase Inhibition
Derivatives of 4,5,6,7-tetrahydrothieno pyridine have shown to be potent inhibitors of inducible and neuronal nitric oxide synthase. Their selectivity and potency can be adjusted by modifying the substituents, making them significant in studies related to nitric oxide synthesis (Beaton et al., 2001).
Synthesis of Novel Porphyrins
4-Oxo-4,5,6,7-tetrahydrothieno pyridines have been used in the synthesis of various novel porphyrins with exocyclic rings, indicating their versatility in creating complex organic molecules (Lash et al., 1992).
Rearrangement and Cyclisation Studies
Studies on rearrangement and cyclisation of N-(2-hydroxyphenethyl)-2-aminomethylthiophens into thienotetrahydro-pyridines highlight the compound's chemical versatility and potential in synthetic organic chemistry (Mackay & Waigh, 1982).
Domino Reaction Synthesis
1-Aryl-substituted tetrahydrothieno pyridines undergo domino reactions with activated alkynes, forming tetrahydrothieno azocines. This showcases the compound's reactivity and potential for creating diverse chemical structures (Voskressensky et al., 2014).
Anticonvulsant Activities
Derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for anticonvulsant activity, demonstrating significant potential in the development of new treatments for seizures (Ohkubo et al., 1996).
properties
IUPAC Name |
6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZVNVCJWVPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | |
CAS RN |
68559-60-4 | |
Record name | 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3532AWK7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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